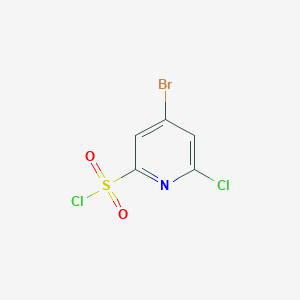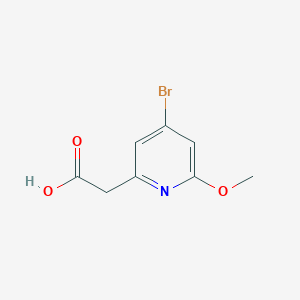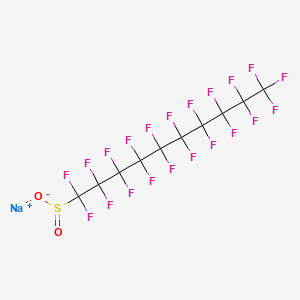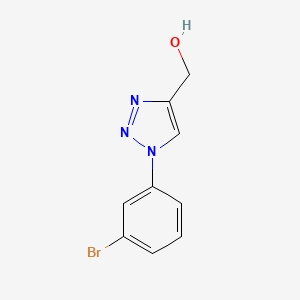
(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazoles. Triazoles are known for their stability and versatility in various chemical reactions. This compound features a bromophenyl group attached to a triazole ring, which is further connected to a methanol moiety. The presence of the bromine atom and the triazole ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction where a phenyl group is brominated using bromine or a brominating agent.
Attachment of the Methanol Moiety:
Industrial Production Methods: In an industrial setting, the production of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the triazole ring to a dihydrotriazole.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives or dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
科学研究应用
[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the methanol moiety can participate in hydrogen bonding, stabilizing the compound-target complex. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol: Similar structure but with the bromine atom at the para position.
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: Similar structure with a chlorine atom instead of bromine.
[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethanol: Similar structure with an ethanol moiety instead of methanol.
Uniqueness: The unique combination of the bromophenyl group, triazole ring, and methanol moiety in [1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol imparts distinct chemical and biological properties. The position of the bromine atom and the presence of the methanol group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
[1-(3-bromophenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFVEZFVOPLMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


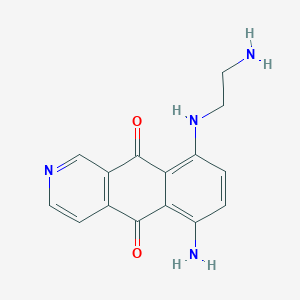
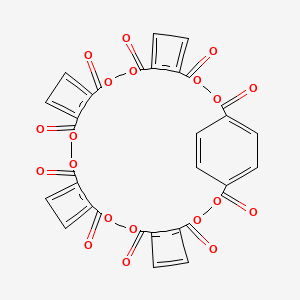

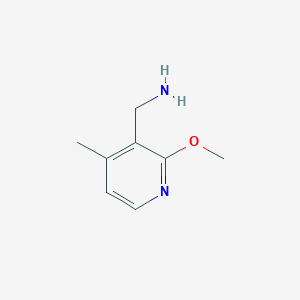
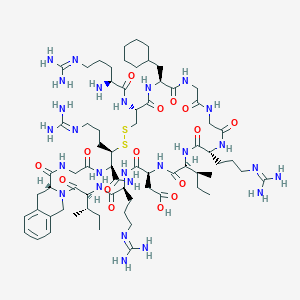
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
